

Characterization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" using NMR and IR spectroscopy

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Compound of Interest

Compound Name: *Aniline, N,N-dimethyl-4-(diphenylmethyl)-*

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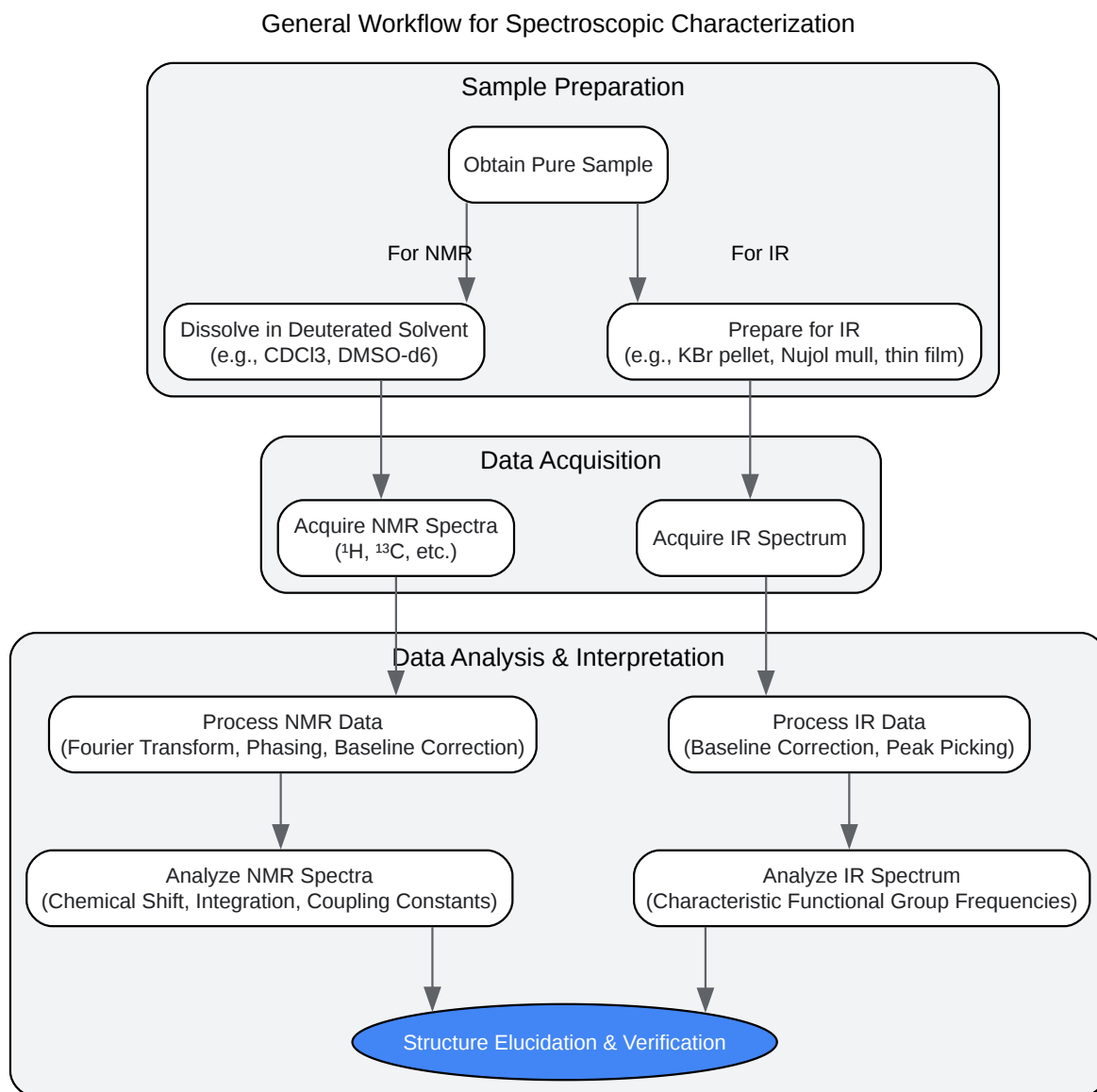
A Comparative Spectroscopic Analysis of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-"

A detailed guide to the characterization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its structural analogs using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

This guide provides a comprehensive comparison of the spectroscopic characteristics of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" against key structural analogs: Aniline, N,N-dimethylaniline, and Diphenylmethane. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clearly structured data to facilitate the identification and characterization of this compound.

Spectroscopic Characterization Workflow

The general workflow for characterizing an organic compound using NMR and IR spectroscopy involves several key stages, from sample preparation to final data analysis and interpretation.



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Caption: General Workflow for Spectroscopic Characterization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-20 mg of the solid sample for ^1H NMR (20-50 mg for ^{13}C NMR) and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , DMSO- d_6).
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred. The solvent height should be around 4-5 cm.
- Data Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the desired NMR spectra (e.g., ^1H , ^{13}C). Standard acquisition parameters are typically sufficient, but may be optimized as needed.
- Data Processing:
 - Apply Fourier transformation to the raw free induction decay (FID) data.
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Perform baseline correction to obtain a flat baseline.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into a pellet press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Processing:
 - The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.
 - Identify and label the wavenumbers of significant absorption bands.

Spectroscopic Data Comparison

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its selected alternatives.

^1H NMR Data

Compound	Chemical Shift (δ) ppm and Multiplicity	Assignment
Aniline, N,N-dimethyl-4-(diphenylmethyl)-	Predicted data	
~7.30-7.10 (m)	Aromatic protons (diphenylmethyl group)	
~7.05 (d)	Aromatic protons (ortho to NMe ₂)	
~6.65 (d)	Aromatic protons (meta to NMe ₂)	
~5.50 (s)	Methine proton (-CH)	
~2.90 (s)	N-methyl protons (-N(CH ₃) ₂)	
Aniline	~7.18 (t)	meta-protons
~6.78 (t)	para-proton	
~6.68 (d)	ortho-protons	
~3.63 (s, broad)	-NH ₂ protons	
N,N-dimethylaniline	~7.21 (m)	meta & para-protons
~6.75 (m)	ortho-protons	
~2.93 (s)	N-methyl protons (-N(CH ₃) ₂)	
Diphenylmethane	~7.25 (m)	Aromatic protons
~3.99 (s)	Methylene protons (-CH ₂ -)	

Note: The ¹H NMR data for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" is based on predicted values as experimental data was not readily available.

¹³C NMR Data

Compound	Chemical Shift (δ) ppm	Assignment
Aniline, N,N-dimethyl-4-(diphenylmethyl)-[1]	148.8, 142.9, 135.5, 129.3, 128.3, 126.1, 113.0	Aromatic & Alkene Carbons
55.8	Methine Carbon (-CH)	
40.8	N-methyl Carbons (-N(CH ₃) ₂)	
Aniline[2]	146.6, 129.3, 118.4, 115.1	Aromatic Carbons
N,N-dimethylaniline	150.7, 129.1, 116.9, 112.9	Aromatic Carbons
40.6	N-methyl Carbons (-N(CH ₃) ₂)	
Diphenylmethane[3]	141.6, 129.0, 128.5, 126.1	
42.0	Methylene Carbon (-CH ₂ -)	

IR Data

Compound	Key Absorption Bands (cm ⁻¹)	Assignment
Aniline, N,N-dimethyl-4-(diphenylmethyl)-[1]	~3050-3020	Aromatic C-H stretch
	~2950-2850	
	~1600, 1500, 1450	
	~1350	
Aniline[4][5]	3433, 3356	N-H stretch (asymmetric and symmetric)
	~3050	
	1619	
	1281	
N,N-dimethylaniline[6]	~3050	Aromatic C-H stretch
	~2900	
	~1600, 1500	
	1345	
Diphenylmethane	~3080-3020	Aromatic C-H stretch
	~2920, 2850	
	~1600, 1495, 1450	

Conclusion

The spectroscopic data presented provides a clear framework for the characterization of "**Aniline, N,N-dimethyl-4-(diphenylmethyl)-**". The ¹³C NMR and IR spectra offer distinct fingerprints for the compound, arising from its unique combination of an N,N-dimethylaniline core and a diphenylmethyl substituent. When compared with the spectra of aniline, N,N-dimethylaniline, and diphenylmethane, the contributions of each structural motif to the overall spectroscopic profile become evident. While experimental ¹H NMR data would provide further

confirmation, the predicted values are consistent with the expected electronic environment of the protons in the molecule. This guide serves as a valuable resource for the unambiguous identification and further investigation of this and structurally related compounds.

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